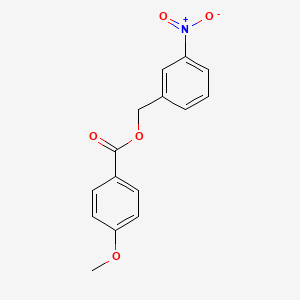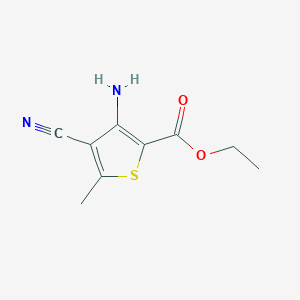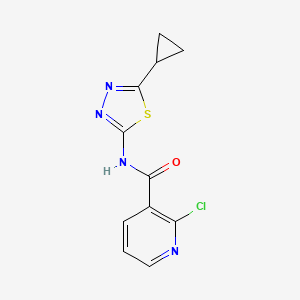![molecular formula C14H17ClN2OS B5800830 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)
4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2010 by the Cancer Research UK Cancer Therapeutics Unit, and since then, it has been extensively studied for its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide is related to its ability to inhibit a protein called Mps1 kinase. Mps1 kinase is involved in the regulation of the cell cycle, and its inhibition by 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of several proteins involved in the cell cycle, including histone H3 and Cdc20. Additionally, it has been found to induce DNA damage and activate the DNA damage response pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide in lab experiments is its specificity for Mps1 kinase. This allows researchers to study the effects of Mps1 inhibition without interfering with other cellular processes. However, one limitation of using 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide. One area of interest is the development of more potent analogs of the compound, which may have improved efficacy in cancer treatment. Additionally, further studies are needed to investigate the effects of 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide in vivo, as most studies to date have been conducted in vitro. Finally, the potential use of 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide in combination with other cancer therapies is an area of active research.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with cyclohexylamine to form 4-chlorobenzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding thioamide. Finally, the thioamide is treated with chloroacetyl chloride to yield 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide.
Applications De Recherche Scientifique
4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide has been primarily studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Propriétés
IUPAC Name |
4-chloro-N-(cyclohexylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZILFIZUSNMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(cyclohexylcarbamothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)


![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)





![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)


![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)